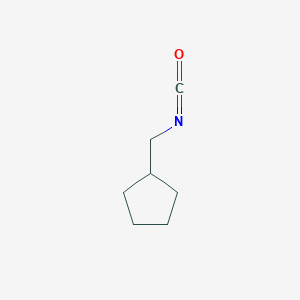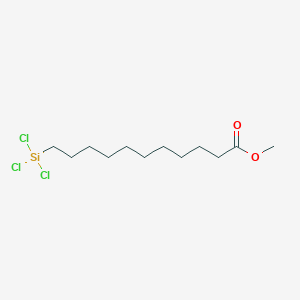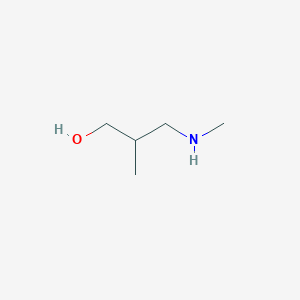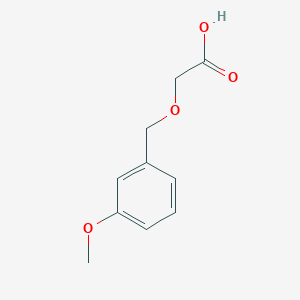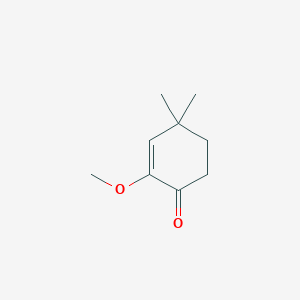
2-Methoxy-4,4-dimethylcyclohex-2-en-1-one
Vue d'ensemble
Description
“2-Methoxy-4,4-dimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.20626 . It is also known by its CAS number 42117-32-8 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific details of the molecular structure are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.21 . Unfortunately, other properties such as boiling point, density, and melting point are not available in the retrieved data .Applications De Recherche Scientifique
Understanding Estrogen Metabolite Implications in Cancer Prevention 2-Methoxy-4,4-dimethylcyclohex-2-en-1-one, as a compound, shares structural similarities with 2-methoxyestradiol (2ME2), an endogenous metabolite of estrogen. Research has highlighted 2ME2's potential in inhibiting mammary carcinogenesis. It's noted for its antitumorigenic and antiangiogenic effects in vitro and in vivo, suggesting that its endogenous formation could play a protective role against estrogen-induced cancers in target organs. The molecular action mechanism of 2ME2, while unclear, hints at unique effects possibly mediated through a specific intracellular effector or receptor, differing from the parent hormone, estradiol. This underscores a need for further research to understand the metabolic formation and effects of modifying 2ME2 levels on estrogen-induced carcinogenesis (Zhu & Conney, 1998).
Catalytic Oxidation in Lignin Decomposition Another research dimension explores the acidolysis of lignin model compounds, demonstrating the significant role of the presence of a γ-hydroxymethyl group in determining the acidolysis mechanism. It revealed that hydride transfer mechanisms contribute to the benzyl-cation-type intermediates derived from these compounds. This study enhances understanding of the catalytic processes involved in lignin decomposition, vital for developing sustainable methods for converting lignocellulosic biomass into valuable chemicals (Yokoyama, 2015).
Developments in Proton Pump Inhibitor Synthesis In pharmaceutical research, novel synthesis methods for omeprazole, a proton pump inhibitor, highlight the relevance of chemical intermediates similar to this compound. Understanding the synthesis process, including the formation of sulfone N-oxide as an impurity, provides insights into developing more efficient and simplified methods for creating proton pump inhibitors, vital for treating conditions like gastroesophageal reflux disease (Saini et al., 2019).
Propriétés
IUPAC Name |
2-methoxy-4,4-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-4-7(10)8(6-9)11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSZGSMQYXOBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)





